molecular formula C20H20N2O3 B4060285 N-{3-[3-(4-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide

N-{3-[3-(4-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide

Cat. No.: B4060285
M. Wt: 336.4 g/mol
InChI Key: MPFCUHGEYDSSBY-UHFFFAOYSA-N
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Description

N-{3-[3-(4-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide is a useful research compound. Its molecular formula is C20H20N2O3 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.14739250 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

The research conducted by Chkirate et al. (2019) explored the synthesis of two pyrazole-acetamide derivatives, closely related to N-{3-[3-(4-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide, and their coordination with Co(II) and Cu(II) ions. These compounds formed complexes that exhibited significant antioxidant activity, determined by various in vitro methods. This study suggests potential applications in developing antioxidant agents using similar acetamide derivatives (Chkirate et al., 2019).

Green Chemistry Synthesis and Cytotoxic Study

Gondaliya and Kapadiya (2021) reported the synthesis of N-(substituted phenyl)-2-(4-((dibenzylamino)methyl)-1H-1,2,3-triazol-1-yl)acetamide, a structure akin to the compound . They employed a green chemistry approach, focusing on water and eco-friendly catalysts. The biological potency of these compounds was evaluated against various cancer cell lines, indicating potential in cancer research (Gondaliya & Kapadiya, 2021).

Synthesis and Anticancer Activity of Thiazolyl Derivatives

Fallah-Tafti et al. (2011) synthesized N-benzyl substituted acetamide derivatives, which included structures similar to the compound of interest. They found that these compounds inhibited cell proliferation in various cancer cell types, indicating their potential use in the development of new anticancer drugs (Fallah-Tafti et al., 2011).

Development of Anticancer Agents

Al-Sanea et al. (2020) synthesized compounds related to 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide, which is structurally similar to the compound . They tested these compounds on 60 cancer cell lines and observed appreciable inhibition of cancer cell growth, suggesting potential for the development of new anticancer agents (Al-Sanea et al., 2020).

Properties

IUPAC Name

N-[3-[3-[(4-methylphenyl)methyl]-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-13-6-8-15(9-7-13)10-16-11-19(24)22(20(16)25)18-5-3-4-17(12-18)21-14(2)23/h3-9,12,16H,10-11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFCUHGEYDSSBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2CC(=O)N(C2=O)C3=CC=CC(=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{3-[3-(4-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide
Reactant of Route 2
N-{3-[3-(4-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide
Reactant of Route 3
N-{3-[3-(4-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide
Reactant of Route 4
Reactant of Route 4
N-{3-[3-(4-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide
Reactant of Route 5
N-{3-[3-(4-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide
Reactant of Route 6
N-{3-[3-(4-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.